Cas no 2138356-07-5 (1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol)
1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol
- 2138356-07-5
- 1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol
- EN300-1116318
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- Inchi: 1S/C10H16F3N3O/c1-6(2)14-5-8(17)9-7(10(11,12)13)4-15-16(9)3/h4,6,8,14,17H,5H2,1-3H3
- InChI Key: HNWAYVOHGHEKFB-UHFFFAOYSA-N
- SMILES: FC(C1C=NN(C)C=1C(CNC(C)C)O)(F)F
Computed Properties
- Exact Mass: 251.12454663g/mol
- Monoisotopic Mass: 251.12454663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 50.1Ų
1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116318-0.05g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 95% | 0.05g |
$1068.0 | 2023-10-27 | |
| Enamine | EN300-1116318-0.1g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
| Enamine | EN300-1116318-0.25g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
| Enamine | EN300-1116318-0.5g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
| Enamine | EN300-1116318-1.0g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 1g |
$2330.0 | 2023-06-09 | ||
| Enamine | EN300-1116318-2.5g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
| Enamine | EN300-1116318-5.0g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 5g |
$6757.0 | 2023-06-09 | ||
| Enamine | EN300-1116318-10.0g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 10g |
$10018.0 | 2023-06-09 | ||
| Enamine | EN300-1116318-1g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 95% | 1g |
$1272.0 | 2023-10-27 | |
| Enamine | EN300-1116318-5g |
1-[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]-2-[(propan-2-yl)amino]ethan-1-ol |
2138356-07-5 | 95% | 5g |
$3687.0 | 2023-10-27 |
1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol
Professional Introduction to Compound with CAS No. 2138356-07-5 and Product Name: 1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol
Compound with the CAS number 2138356-07-5 and the product name 1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including a pyrazole core, a trifluoromethyl substituent, and an amine ethyl side chain, makes it a versatile candidate for further investigation.
The pyrazole core is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Pyrazoles are known for their ability to interact with various biological targets, making them valuable scaffolds in the design of novel therapeutic agents. In particular, the trifluoromethyl group appended to the pyrazole ring enhances the metabolic stability and binding affinity of the compound, which are critical factors in drug design. This modification is particularly relevant in the context of modern pharmaceutical development, where compounds with improved pharmacokinetic profiles are highly sought after.
The amine ethyl side chain in the molecular structure of this compound introduces an additional layer of complexity and functionality. Amines are well-known for their role as bioisosters and pharmacophores, capable of modulating biological pathways through interactions with enzymes and receptors. The ethyl group further extends the compound's chemical space, allowing for fine-tuning of its biological activity. This combination of structural features makes 1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting wet-lab experiments. The molecular structure of this compound has been subjected to virtual screening using various docking algorithms, which have identified potential binding interactions with several target proteins. These predictions suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease.
In addition to its pharmacological potential, this compound has also been investigated for its role in chemical biology research. The unique combination of functional groups allows researchers to probe the mechanisms of action of various biological pathways. For instance, the trifluoromethyl group can be used as a probe to study the metabolic fate of drugs, while the pyrazole core provides a scaffold for studying enzyme inhibition and receptor binding. These studies not only contribute to our understanding of fundamental biological processes but also aid in the development of new therapeutic strategies.
The synthesis of 1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl-2-(propan-2-yl)aminoethan-1-ol represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework. These methodologies highlight the importance of innovative synthetic strategies in modern drug discovery.
One of the most exciting aspects of this compound is its potential application in oncology research. Pyrazole derivatives have been shown to exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth and proliferation. The presence of a trifluoromethyl group further enhances these effects by improving metabolic stability and binding affinity. Preclinical studies have demonstrated that compounds with similar structures can selectively target cancer cells while minimizing toxicity to healthy cells. This finding opens up new avenues for developing more effective cancer therapies.
The development of novel drug candidates is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, the structural features of this compound offer potential solutions to these issues. The amine ethyl side chain can be modified to improve solubility, while computational studies suggest that optimization of the trifluoromethyl group can enhance bioavailability. These insights highlight the importance of rational drug design in overcoming pharmacokinetic barriers.
Future research on 1-1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-ylyl2(propan2yIAMINOETHAN-lOI will focus on refining its chemical structure to enhance its therapeutic potential. Techniques such as structure-based drug design and fragment-based drug discovery will be employed to identify analogs with improved efficacy and reduced side effects. Additionally, preclinical studies will be conducted to evaluate its safety profile and pharmacokinetic properties in animal models.
The broader implications of this research extend beyond individual compounds to encompass advancements in drug discovery methodologies. The use of computational tools for virtual screening and molecular modeling has revolutionized how new drugs are developed, reducing both time-to-market and costs associated with traditional approaches. As more data becomes available on biological targets and disease mechanisms, compounds like this will play an increasingly important role in personalized medicine.
In conclusion, 11methyl41(trifluoromethyl)11Hpyrazol5ylyl22(propan21yIAMINOETHANl01 represents a significant advancement in pharmaceutical chemistry with its complex molecular structure and diverse functional groups Its potential applications span multiple therapeutic areas including oncology inflammation arthritis inflammatory bowel diseaseand others The ongoing research into this compound not only promises new treatments for various diseases but also contributes to our fundamental understanding of biological processes Through innovative synthetic strategies computational methodsand rigorous preclinical studies this promising compound is poised to make substantial contributions to medicine
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